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Compound of Interest

Compound Name: 2-Carboxyphenol-d4

Cat. No.: B562736

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and mass spectrometry (MS) data for 2-Carboxyphenol-d4, an isotopically labeled internal
standard crucial for quantitative bioanalysis. This document outlines key analytical data,
presents detailed experimental protocols, and visualizes workflows for the characterization and
application of this compound.

Compound Identification and Properties

2-Carboxyphenol-d4, also known as Salicylic acid-d4, is the deuterated analogue of salicylic
acid, with four deuterium atoms replacing hydrogen atoms on the aromatic ring. This stable
isotope-labeled compound is primarily utilized as an internal standard for the precise
guantification of salicylic acid in various biological matrices by mass spectrometry.[1]

Table 1: General Properties of 2-Carboxyphenol-d4
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Property Value Reference(s)

Salicylic Acid-d4, 2-
Synonyms o [11[2][3]
Hydroxybenzoic Acid-d4

Molecular Formula C7H2D40s3 [2][41[5]
Molecular Weight 142.15 g/mol [2][3][4][6]
Exact Mass 142.056801 u [4]
Isotopic Purity =98 atom % D; >95% by NMR [2][3]
Appearance White to Off-White Solid [2]

Mass Spectrometry Data

Mass spectrometry is the primary application for 2-Carboxyphenol-d4, where it serves as an
ideal internal standard for salicylic acid. Its chromatographic behavior is nearly identical to the
unlabeled analyte, but it is clearly distinguishable by its higher mass.

Quantitative Data

The mass spectrum of 2-Carboxyphenol-d4 is characterized by a molecular ion peak
corresponding to its deuterated structure. In tandem mass spectrometry (MS/MS) applications,
a specific precursor-to-product ion transition is monitored for quantification.

Table 2: Mass Spectrometry Data for 2-Carboxyphenol-d4
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lonization .
Parameter i Value (m/z) Description Reference(s)
ode

Calculated exact
Exact Mass - 142.0568 mass of the [4]

neutral molecule.

Deprotonated
Precursor lon [M- ) molecular ion
ESI Negative 141.0 )
H]~ observed in

negative mode.

Major fragment
ion used for
MRM

guantification.

Product lon ESI Negative 97.0

Monitored
MRM Transition ESI Negative 141.0 - 97.0 reaction for LC-
MS/MS analysis.

Experimental Protocol: LC-MS/IMS

The following protocol is a representative method for the simultaneous quantification of salicylic
acid and 2-Carboxyphenol-d4 in plasma.

o Sample Preparation (Liquid-Liquid Extraction):

o

To 100 pL of plasma, add the internal standard solution (2-Carboxyphenol-d4).

o Add 50 pL of 5% formic acid to acidify the sample.

o Add 1 mL of tert-butyl methyl ether, vortex for 10 minutes, and centrifuge at 4000 rpm for 5
minutes.

o Transfer the supernatant to a new tube and evaporate to dryness under a stream of
nitrogen.

o Reconstitute the residue in 200 yL of the mobile phase.
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o Chromatographic Conditions:

o

HPLC System: Agilent 1200 series or equivalent.

[¢]

Column: InertSustain C18 (e.g., 4.6 x 50 mm, 5 um).

[¢]

Mobile Phase A: 0.2% formic acid in Milli-Q water.

Mobile Phase B: 0.2% formic acid in acetonitrile.

[e]

Flow Rate: 0.3 mL/min.

o

[¢]

Gradient: Establish a suitable gradient to separate salicylic acid from matrix components.

[e]

Injection Volume: 10 pL.

e Mass Spectrometer Conditions:

o Instrument: APl 2000 triple quadrupole mass spectrometer or equivalent.

o lonization Source: Electrospray lonization (ESI), negative mode.

o Detection Mode: Multiple Reaction Monitoring (MRM).

o lon Transitions: Monitor m/z 136.9 — 93.0 for salicylic acid and m/z 140.9 - 97.0 for 2-
Carboxyphenol-d4 (values reflect nominal mass used in the source publication).

o Optimization: Optimize source parameters (e.g., curtain gas, collision gas, ion spray
voltage) and compound parameters (e.g., declustering potential, collision energy) for
maximum signal intensity.

Sample Preparation LC-MS/MS Analysis

Add Internal Liquid-Liquid Evaporate & HPLC Separation MS/MS Detection Data Acquisition
Plasma Sample Standard (d4) » " Extraction > Reconstitute (C18 Column) (Negative ESI, MRM) & Processing

Click to download full resolution via product page
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Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experimental
workflow.

NMR Spectroscopy Data

NMR spectroscopy confirms the isotopic labeling pattern of 2-Carboxyphenol-d4. The
absence of signals in the aromatic region of the tH NMR spectrum and the altered appearance
of aromatic signals in the 13C NMR spectrum are definitive indicators of successful deuteration.

1H NMR Data

In the *H NMR spectrum of 2-Carboxyphenol-d4, the four protons on the benzene ring are
replaced by deuterium. As deuterium is not observed in *H NMR, the complex aromatic signals
typically seen for salicylic acid (6 6.9-8.0 ppm) are absent. The only expected signals are from
the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are broad and have variable
chemical shifts depending on the solvent and concentration.

Table 3: Expected *H NMR Spectral Data for 2-Carboxyphenol-d4

. Expected Chemical Lo
Functional Group . Multiplicity Notes
Shift (ppm)

Protons at positions 3,
. 4,5, and 6 are
Aromatic (Ar-H) Absent
replaced by

deuterium.

Chemical shift is
Carboxylic Acid (- ) highly dependent on
~10.0- 12.0 Broad Singlet
COOH) solvent, temperature,

and concentration.

Chemical shift is
. . . highly dependent on
Phenolic (-OH) Variable Broad Singlet
solvent and hydrogen

bonding.

13C NMR Data
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The 3C NMR spectrum provides a full carbon fingerprint. For 2-Carboxyphenol-d4, the signals
for the deuterated carbons (C3-C6) will be significantly less intense and may appear as
multiplets due to one-bond carbon-deuterium (33C-1D) coupling. The signals for the non-
deuterated carbons (C1, C2, and C7) will remain singlets with chemical shifts similar to those of
unlabeled salicylic acid.

Table 4: 13C NMR Spectral Data Comparison: Salicylic Acid vs. 2-Carboxyphenol-d4
(Expected)

PN V- Sal-icylic Acid Chemical 2-Carboxyphenol-d4
Shift (ppm) (Expected)

C1 (-C-COOH) ~115 Singlet, ~115 ppm

C2 (-C-OH) ~161 Singlet, ~161 ppm

C3 ~131 Low intensity multiplet
C4 ~118 Low intensity multiplet
C5 ~136 Low intensity multiplet
C6 ~118 Low intensity multiplet
C7 (-COOH) ~172 Singlet, ~172 ppm

(Reference chemical shifts for
salicylic acid are approximate

and based on solid-state NMR
data.)

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of 2-Carboxyphenol-d4.
e Sample Preparation:

o Accurately weigh 5-10 mg of 2-Carboxyphenol-d4.
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o Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds,
Methanol-d4) in a 5 mm NMR tube.

o Ensure the sample is fully dissolved.

e Instrument Setup:
o Spectrometer: 400 MHz or higher field NMR spectrometer.
o Probe: Standard broadband or inverse detection probe.
o Tuning and Matching: Tune and match the probe to the *H or 13C frequency.

o Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the
magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:

o Experiment: Standard 1D proton experiment.

o Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

o Pulse Angle: 30-45 degrees.

o Relaxation Delay (d1): 1-2 seconds.

o Number of Scans: 16-64 scans, depending on sample concentration.
e 13C NMR Acquisition:

o Experiment: 1D carbon experiment with proton decoupling (e.g., zgpg30).

[¢]

Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

[e]

Pulse Angle: 30 degrees.

o

Relaxation Delay (d1): 2 seconds.

[¢]

Number of Scans: 1024-4096 scans, as 13C has low natural abundance.
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Caption: General experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Relationship and Mass Difference

The key analytical utility of 2-Carboxyphenol-d4 lies in its direct structural relationship to
salicylic acid, differing only by the mass of four deuterium atoms. This relationship is visualized
below.
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MW: 138.12 ( Structure: C7H2D403 )
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Sa
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: NMR and Mass Spectrometry Analysis
of 2-Carboxyphenol-d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b562736#nmr-and-mass-spectrometry-data-for-2-
carboxyphenol-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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